N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 397.9 g/mol. This compound features a unique structure that integrates a dimethylamino group, a methoxy-substituted benzothiazole, and a phenylpropanamide moiety, which may contribute to its biological activity and therapeutic potential.
The compound is classified under the category of organic compounds and specifically falls into the class of benzothiazoles, which are known for their diverse biological activities. It is identified by the CAS number 1216740-94-1, allowing for precise tracking in chemical databases and regulatory frameworks.
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride typically involves multi-step organic reactions. Key steps may include:
These synthetic routes require careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride can be represented using various structural notations:
COc1ccc2nc(N(CCN(C)C)C(=O)c3cccs3)sc2c1.ClThe structure features a central benzothiazole ring with methoxy substitution, linked to a dimethylaminoethyl group, enhancing its lipophilicity and potential biological activity.
The reactivity of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride can be attributed to its functional groups:
These reactions are critical for understanding the compound's stability and potential transformations under physiological conditions.
The mechanism of action for N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is not fully elucidated but may involve interaction with specific biological targets:
Further research is necessary to confirm these mechanisms and elucidate specific targets within cellular systems.
The physical properties of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride has several potential applications in scientific research:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7